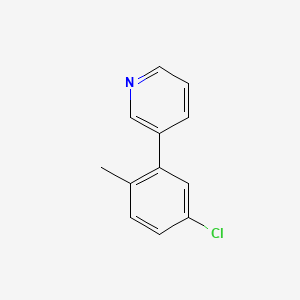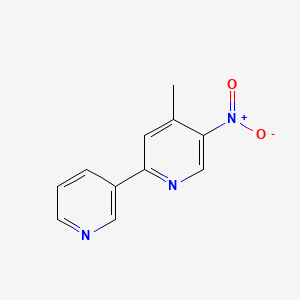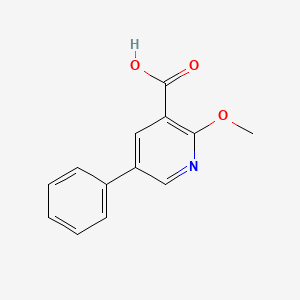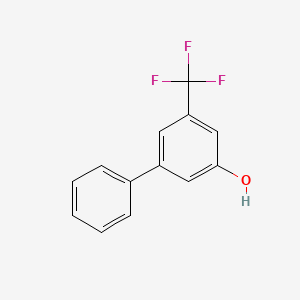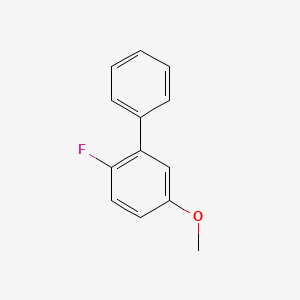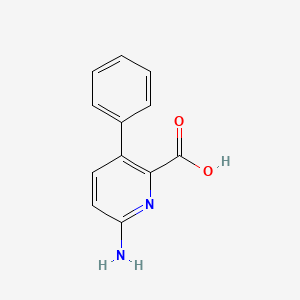
2-Cyano-4-phenylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-4-phenylphenol, 95% (2CPP) is an important organic compound that has been widely used in a variety of scientific applications. 2CPP is a phenolic compound with a unique structure that has been found to have a range of biochemical and physiological effects.
科学研究应用
2-Cyano-4-phenylphenol, 95% has been widely used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of polymers, and as a solvent for the separation of organic compounds. It has also been used in the synthesis of pharmaceuticals, in the synthesis of dyes, and in the synthesis of polymers. Additionally, 2-Cyano-4-phenylphenol, 95% has been used in the synthesis of nanomaterials and in the production of biodegradable plastics.
作用机制
The mechanism of action of 2-Cyano-4-phenylphenol, 95% is not yet fully understood. It is believed that 2-Cyano-4-phenylphenol, 95% acts as a proton donor, which allows it to interact with other molecules and form new compounds. It is also believed that 2-Cyano-4-phenylphenol, 95% can act as a catalyst, allowing it to speed up the reaction of other molecules. Additionally, 2-Cyano-4-phenylphenol, 95% has been found to have an antioxidant effect, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
2-Cyano-4-phenylphenol, 95% has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and protozoa, and it has also been found to have an anti-inflammatory effect. Additionally, 2-Cyano-4-phenylphenol, 95% has been found to have an analgesic effect, which may be due to its ability to reduce the production of prostaglandins. Furthermore, 2-Cyano-4-phenylphenol, 95% has been found to have an anticoagulant effect, which may be due to its ability to inhibit the activity of thrombin.
实验室实验的优点和局限性
2-Cyano-4-phenylphenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is also stable and relatively non-toxic. Additionally, it has a wide range of applications and can be used in a variety of experiments. However, 2-Cyano-4-phenylphenol, 95% has several limitations for use in lab experiments. It is not soluble in water, and it can also be difficult to store and handle. Additionally, it can be difficult to measure accurately, as it is a highly volatile compound.
未来方向
The potential future directions for 2-Cyano-4-phenylphenol, 95% are vast. It has been found to have an antimicrobial effect, and further research into this area could lead to the development of new antibiotics. Additionally, its antioxidant effect could be further explored, as it may have potential applications in the prevention of diseases such as cancer and Alzheimer’s disease. Furthermore, its anticoagulant effect could be studied, as it may have potential applications in the treatment of cardiovascular diseases. Finally, its potential applications in the synthesis of nanomaterials and biodegradable plastics could be further explored, as these materials have a wide range of potential applications.
合成方法
2-Cyano-4-phenylphenol, 95% can be synthesized by either a direct condensation reaction of p-chloroaniline and phenol in the presence of a base catalyst, or by a multi-step process. The direct condensation method involves the reaction of p-chloroaniline and phenol in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, at temperatures between 80-100°C. The multi-step process involves the reaction of aniline and phenol with sodium nitrite in the presence of hydrochloric acid, followed by the addition of sodium hydroxide and heating the reaction mixture at 80-100°C.
属性
IUPAC Name |
2-hydroxy-5-phenylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZWXBZWLXSLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673489 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-phenylphenol | |
CAS RN |
2492-28-6 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)
![5-Chloro-3-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340681.png)


